molecular formula C11H12BrClN2O B3225507 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1249612-38-1

5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B3225507
CAS No.: 1249612-38-1
M. Wt: 303.58 g/mol
InChI Key: MGPXMZGZRYXYGM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine: is a heterocyclic organic compound with the molecular formula C11H12BrClN2O . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a piperidinyl carbonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of halogen atoms and the piperidinyl carbonyl group can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Uniqueness: 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine is unique due to the presence of the piperidinyl carbonyl group, which imparts distinct chemical and biological properties compared to other halogenated pyridines.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPXMZGZRYXYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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